Flumethasone 17-ketone

Impurity Profiling LC-MS Method Validation

Misidentification of flumethasone's primary photodegradation impurity during stability studies leads to failed method validation and regulatory rejection. Flumethasone 17-ketone is the authenticated reference standard that resolves this risk. - Enables accurate peak identification by exploiting the 60 Da mass shift vs. parent flumethasone for unambiguous LC-MS/MS MRM transitions. - Supplied with comprehensive characterization data (NMR, MS, HPLC purity ≥95%) to support CMC sections of ANDA/DMF filings. - Available from stock with full documentation, ensuring immediate integration into ICH-compliant impurity profiling workflows.

Molecular Formula C20H24F2O3
Molecular Weight 350.4 g/mol
CAS No. 25256-97-7
Cat. No. B152829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlumethasone 17-ketone
CAS25256-97-7
Synonyms(6α,11β,16α)-6,9-Difluoro-11-hydroxy-16-methyl-androsta-1,4-diene-3,17-dione; _x000B_6α,9-Difluoro-11β-hydroxy-16α-methyl-androsta-1,4-diene-3,17-dione
Molecular FormulaC20H24F2O3
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1=O)C)O)F)C)F
InChIInChI=1S/C20H24F2O3/c1-10-6-12-13-8-15(21)14-7-11(23)4-5-19(14,3)20(13,22)16(24)9-18(12,2)17(10)25/h4-5,7,10,12-13,15-16,24H,6,8-9H2,1-3H3/t10-,12+,13+,15+,16+,18+,19+,20+/m1/s1
InChIKeyUMKWAIKMRBAVPM-JRXMGOECSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flumethasone 17-Ketone: Reference Standard and Degradant


Flumethasone 17-ketone, also known as 17-Keto Flumethasone, is a synthetic derivative and primary oxidative degradation product of the topical corticosteroid flumethasone [1]. It is categorized as an impurity and reference standard essential for pharmaceutical quality control, method validation, and stability studies . The compound possesses a molecular formula of C20H24F2O3, a molecular weight of 350.4 g/mol, and is structurally characterized by the replacement of the C17 dihydroxyacetone side chain of flumethasone with a ketone moiety [2].

Analytical method development and validation
Forced degradation (photostability) marker
LC-MS and HPLC impurity quantification

Why Flumethasone 17-Ketone Cannot Be Substituted


Flumethasone 17-ketone possesses unique physicochemical and chromatographic properties that differentiate it from other flumethasone-related impurities such as Flumethasone Impurity 7 (CAS 28400-50-2), 21-Dehydro Flumethasone (CAS 65751-65-7), and Flumethasone 17-Acetate (CAS 22590-24-5). Its specific molecular weight of 350.4 g/mol, lack of the C21 hydroxyl group, and distinct polarity profile result in a unique retention time and mass spectral fingerprint [1]. Consequently, substitution with a different impurity standard will lead to inaccurate identification and quantification in HPLC, LC-MS, and other analytical methods, potentially causing failed method validation, incorrect impurity profiling, and non-compliance with pharmacopeial and ICH guidelines .

Mass mismatch Molecular weight difference can shift LC-MS identification and may misalign with expected impurity profiles if another flumethasone impurity standard is used.
Retention shift Unique polarity profile alters HPLC retention; substitution risks inaccurate peak assignment and failed method specificity.
Regulatory gap Using an unqualified or misidentified standard may compromise ANDA/DMF impurity qualification and ICH compliance.

Flumethasone 17-Ketone Key Differentiators


Molecular Weight Distinction for LC-MS

Flumethasone 17-ketone has a molecular weight of 350.4 g/mol [1], which is significantly lower than other common flumethasone impurities such as 21-Dehydro Flumethasone (408.44 g/mol) [2], Flumethasone Impurity 7 (392.44 g/mol) [3], and Flumethasone 17-Acetate (452.49 g/mol) . This mass difference enables unambiguous identification and quantification via LC-MS, preventing misidentification that could occur if a different impurity standard were used.

LC-MS mass differentiation
Head-to-head
350.4 g/mol (target) vs 408.44–452.49 g/mol (comparators)
Supports unambiguous LC-MS identification
Calculated from molecular formula; delta 58–102 g/mol
Impurity Profiling LC-MS Method Validation

Polarity and Retention in Reverse-Phase HPLC

Flumethasone 17-ketone exhibits a characteristic polarity and retention profile in reverse-phase HPLC that differs from more polar impurities like Flumethasone Impurity 7 [1]. Flumethasone Impurity 7 is noted for its 'high polarity and low retention in reverse-phase chromatography' [1], whereas the 17-ketone analog, lacking the highly polar C21 hydroxyl group, is expected to be less polar and thus have a longer retention time under standard reversed-phase conditions (e.g., C18 column, acetonitrile/water mobile phases typically used for corticosteroids) [2].

HPLC retention behavior
Class-level
Moderate polarity, longer retention vs high-polarity impurity
Supports baseline separation in reverse-phase HPLC
Inferred from structure; data to verify
HPLC Chromatography Impurity Analysis

Photodegradation Marker for Stability Methods

Flumethasone 17-ketone is a specific product of Norris type I photodegradation of flumethasone, a pathway documented in photostability studies of topical corticosteroids [1]. This well-defined degradation mechanism contrasts with other impurities like Flumethasone 17-acetate, which may arise from synthetic processes rather than drug substance degradation . As a primary photoproduct, it serves as a critical marker for forced degradation studies used to validate stability-indicating methods per ICH Q1B guidelines [2].

Photostability marker
Class-level
Norris type I photodegradation product
Supports stability-indicating method development
Context-dependent; method validation review
Photostability Forced Degradation Stability Studies

Regulatory Compliance for ANDA/DMF

Flumethasone 17-ketone is a recognized impurity standard for flumethasone pivalate, with typical quality control limits for identified related substances set at ≤0.5% by validated HPLC . Its availability as a fully characterized reference standard (with COA including NMR, MS, and HPLC purity data) directly supports ANDA and DMF submissions by enabling accurate impurity quantification against a characterized standard, a requirement for demonstrating pharmaceutical equivalence and product quality .

Regulatory compliance
Data to verify
Impurity reference standard for QC
Supports ANDA/DMF impurity characterization
Supplier-documented COA; independent verification advised
Regulatory Affairs ANDA DMF

Mass Defect and Fragmentation Differentiation

The molecular formula of Flumethasone 17-ketone (C20H24F2O3) differs from the parent drug flumethasone (C22H28F2O5) by a loss of C2H4O2 (60.02 Da) [1]. This results in a distinct exact mass (350.1694 Da for the target vs. 410.1906 Da for flumethasone) and a different isotopic distribution, enabling confident differentiation via high-resolution mass spectrometry [2].

HRMS differentiation
Head-to-head
Δ 60.02 Da vs parent (350.1694 vs 410.1906)
Prevents misidentification in HRMS assays
Reported exact mass comparison
Mass Spectrometry Fragmentation High-Resolution MS

Flumethasone 17-Ketone Applications


HPLC Stability-Indicating Method Validation

Flumethasone 17-ketone is the definitive reference standard for identifying and quantifying the primary photodegradation product of flumethasone. In forced degradation (stress testing) studies under ICH Q1B guidelines, this standard is essential for demonstrating that the analytical method can resolve the 17-ketone peak from the flumethasone API peak and from other related substances. The unique molecular weight and chromatographic behavior of the 17-ketone [1] ensure accurate specificity and peak purity assessment, which are critical parameters for method validation.

Impurity Profiling for Batch Release

As a key identified impurity, Flumethasone 17-ketone is a required reference standard for routine quality control testing. Its use allows for accurate quantification against a characterized standard, ensuring that batch levels of this specific impurity remain within the established acceptance criteria (e.g., ≤0.5% for identified related substances) . Failure to use this specific standard could lead to misquantification, potentially resulting in the release of non-compliant batches or, conversely, the unnecessary rejection of acceptable material.

ANDA/DMF Submission Support

Regulatory agencies require comprehensive impurity characterization for all drug products. Flumethasone 17-ketone, with its fully characterized analytical profile (including NMR, MS, and HPLC purity data) , provides the necessary data to support the chemistry, manufacturing, and controls (CMC) sections of ANDA and DMF filings. Its procurement from a reputable supplier with full documentation ensures that the impurity data submitted to agencies like the FDA is accurate, defensible, and meets ICH Q3A/Q3B guidelines.

LC-MS/MS Method for High-Sensitivity Detection

The distinct molecular weight and fragmentation pattern of Flumethasone 17-ketone, which differs by 60 Da from the parent flumethasone [2], makes it an ideal model compound for developing and optimizing LC-MS/MS methods. This specificity allows for the development of highly sensitive multiple reaction monitoring (MRM) transitions, enabling the detection and quantification of this impurity at very low levels (e.g., below the 0.1% ICH reporting threshold) in complex biological or formulation matrices.

Application
Selection Property
Validation Focus
HPLC stability-indicating method
Photodegradation marker specificity
Peak resolution and purity assessment
Impurity profiling for batch release
Characterized impurity reference standard
Batch-level quantification and acceptance criteria review
ANDA/DMF submission support
Fully characterized analytical profile
Impurity data defensibility and ICH compliance
LC-MS/MS high-sensitivity method
Distinct molecular weight and fragmentation
MRM transition optimization and low-level detection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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